![molecular formula C21H15ClN2O5 B1147765 5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride] CAS No. 116763-35-0](/img/no-structure.png)

5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

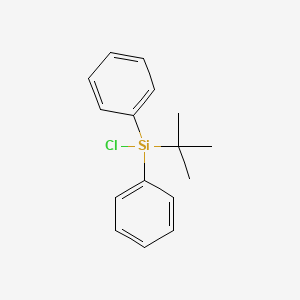

5(6)-CR 110, also known as 5(6)-Carboxyrhodamine 110, is a green fluorescent cationic dye . It has excitation and emission maxima of 496 and 520 nm, respectively . When incorporated with a hydrolytic substrate (e.g., proteinase or peptidase substrates), it can be used as a highly sensitive detection reagent in fluorescence-based enzyme assays .

Synthesis Analysis

5(6)-Carboxyrhodamine 110 isomers were rapidly synthesized by condensation of 3-aminophenol and trimellitic anhydride using microwave irradiation as a heating method . After esterification of the two isomers, separation and hydrolyzation provided target products, 5-carboxyrhodamine 110 and 6-carboxyrhodamine 110, in high yields .Molecular Structure Analysis

The molecular formula of 5(6)-CR 110 is C20H15ClN2O3 . Its molecular weight is 366.8 .Physical And Chemical Properties Analysis

5(6)-CR 110 has a melting point of >300 °C (lit.) . Its density is roughly estimated to be 1.2504 . The refractive index is estimated to be 1.6470 . It is soluble in ethanol and is usually found in the form of a crystalline powder . It is white to light yellow in color . It has a maximum wavelength (λmax) of 499nm in methanol and 496nm in water .Scientific Research Applications

Fluorescent Labeling

5(6)-Carboxyrhodamine 110 is commonly used as a fluorescent label in scientific research . It is particularly useful for preparing fluorescently-labeled peptides . The compound emits fluorescence when excited, making it a valuable tool for tracking and visualizing peptides in various biological systems .

Biochemical Assays

The compound’s fluorescent properties make it suitable for use in biochemical assays . These assays often rely on fluorescence to quantify certain biological or chemical reactions. For example, it can be used to measure enzyme activity, protein interactions, or cellular processes .

Molecular Probes

5(6)-Carboxyrhodamine 110 can be used to create molecular probes . These probes can be designed to bind to specific molecules or structures within a cell, allowing researchers to study cellular processes at a molecular level .

Flow Cytometry

In flow cytometry, 5(6)-Carboxyrhodamine 110 can be used as a fluorescent marker to identify and sort different types of cells . The fluorescence emitted by the compound can be detected by the flow cytometer, allowing for the identification of cells that have been tagged with the compound .

Microscopy Imaging

The compound is also used in microscopy imaging . Its fluorescent properties make it an excellent stain for visualizing cellular structures under a microscope . This can be particularly useful in fields like histology and pathology .

Synthesis of Isomers

5(6)-Carboxyrhodamine 110 isomers can be synthesized via condensation of 3-aminophenol and trimellitic anhydride . The isomers can be separated and characterized, and the combined yield of 5-carboxy-rhodamine110 and 6-carboxy-rhodamine110 is high . This synthesis and separation process is a key application in chemical research .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 5(6)-CR 110 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Rhodamine 110", "Succinic anhydride", "Triethylamine", "Hydrochloric acid", "Ethyl acetate", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Rhodamine 110 is reacted with succinic anhydride in the presence of triethylamine to form the intermediate product, 5(6)-carboxyrhodamine 110.", "The intermediate product is then purified using column chromatography.", "The purified intermediate product is then treated with hydrochloric acid in ethyl acetate to form the final product, 5(6)-CR 110.", "The final product is then isolated and purified using column chromatography.", "The purified final product is then washed with sodium bicarbonate and methanol to remove any impurities." ] } | |

CAS RN |

116763-35-0 |

Product Name |

5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride] |

Molecular Formula |

C21H15ClN2O5 |

Molecular Weight |

410.81 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)